Cas no 384373-34-6 (1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one)

1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a structurally complex heterocyclic compound featuring a pyrazoline core fused with furan and p-tolyl substituents, further functionalized with a piperidine-containing propanone moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its multifunctional architecture, which may confer selective bioactivity. The presence of both lipophilic (p-tolyl, piperidine) and polar (furan, carbonyl) groups enhances its versatility in drug design, particularly for targeting central nervous system or antimicrobial applications. Its synthetic route allows for further derivatization, making it a valuable scaffold for structure-activity relationship studies. The compound’s stability and solubility profile suggest suitability for exploratory medicinal chemistry investigations.
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one structure
384373-34-6 structure
Product name:1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one
CAS No:384373-34-6
MF:C22H27N3O2
Molecular Weight:365.468685388565
CID:6338595
PubChem ID:5102410

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one
    • 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one
    • 1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
    • SR-01000503779
    • F1138-0178
    • SR-01000503779-1
    • Oprea1_601788
    • 384373-34-6
    • AKOS001668731
    • インチ: 1S/C22H27N3O2/c1-17-7-9-18(10-8-17)19-16-20(21-6-5-15-27-21)25(23-19)22(26)11-14-24-12-3-2-4-13-24/h5-10,15,20H,2-4,11-14,16H2,1H3
    • InChIKey: YHDVDSVNDMGAKU-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1CC(C2C=CC(C)=CC=2)=NN1C(CCN1CCCCC1)=O

計算された属性

  • 精确分子量: 365.21032711g/mol
  • 同位素质量: 365.21032711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 536
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 49Ų

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1138-0178-2mg
1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
384373-34-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1138-0178-2μmol
1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
384373-34-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1138-0178-3mg
1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
384373-34-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1138-0178-1mg
1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one
384373-34-6 90%+
1mg
$54.0 2023-05-17

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one 関連文献

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-oneに関する追加情報

1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one: A Comprehensive Overview

The compound with CAS No 384373-34-6, known as 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates several key functional groups and heterocyclic rings. The presence of a furan ring, a pyrazole ring, and a piperidine moiety contributes to its diverse chemical properties and potential biological activities.

Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of novel therapeutic agents. The pyrazole ring, for instance, is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the compound's binding affinity to target proteins. Similarly, the furan group is often associated with increased lipophilicity and improved pharmacokinetic properties. These features make this compound an attractive candidate for further exploration in drug design.

The synthesis of this compound involves a series of intricate chemical reactions, including coupling reactions and cyclization steps. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining product quality. Such advancements in synthetic chemistry have made it possible to scale up the production of this compound for preclinical studies.

From a pharmacological perspective, this compound has shown promising activity in several in vitro assays. Preclinical data suggest that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases. Additionally, studies have demonstrated its ability to modulate ion channels, which could be relevant for neurological disorders. These findings underscore the versatility of this compound and its potential applications in diverse therapeutic areas.

One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems. By incorporating this molecule into nanoparticles or liposomes, researchers have achieved enhanced bioavailability and reduced systemic toxicity. This approach not only improves the efficacy of the drug but also minimizes adverse effects, which is a critical consideration in drug development.

In terms of structural analysis, computational chemistry tools have been instrumental in understanding the molecular interactions of this compound. Molecular docking studies have revealed that the pyrazole ring plays a pivotal role in binding to specific pockets on target proteins. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity and stability.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications. For instance, researchers are exploring the substitution patterns on the furan ring to enhance solubility and absorption rates. These efforts are expected to pave the way for clinical trials in the near future.

In conclusion, 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yli)propanone represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities and innovative synthetic methods, positions it as a strong candidate for future therapeutic interventions. As research continues to unfold, this compound holds immense potential for addressing unmet medical needs across various disease areas.

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